molecular formula C10H10BrClO B068030 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one CAS No. 175135-93-0

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

Cat. No.: B068030
CAS No.: 175135-93-0
M. Wt: 261.54 g/mol
InChI Key: RGMFWCVOMGKIJM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-6-3-4-8(5-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMFWCVOMGKIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379293
Record name 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50379293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-93-0
Record name 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3'-chloro-4'-methylpropiophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one typically involves the bromination of 1-(3-chloro-4-methylphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
  • Molecular Formula : C₁₀H₁₀BrClO
  • Molecular Weight : 261.54 g/mol
  • SMILES : CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl
  • CAS No.: 175135-93-0
  • Key Features : A brominated aromatic ketone with a 3-chloro-4-methylphenyl group. The bromine atom at the α-position of the ketone enhances electrophilicity, making it reactive in nucleophilic substitution or coupling reactions .

Comparison with Structurally Similar Compounds

2-Bromo-1-(4-methoxyphenyl)propan-1-one

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 243.10 g/mol
  • Key Differences :
    • Substitution: Methoxy (-OCH₃) group at the para position instead of chloro and methyl groups.
    • Physicochemical Data :
  • Melting Point: 62–64°C .
  • ¹H-NMR : δ 8.05–7.96 (2H, aromatic), 6.99–6.90 (2H, aromatic), 5.26 (q, J=6.6 Hz, 1H), 3.87 (s, 3H, OCH₃) .
    • Reactivity : The electron-donating methoxy group reduces the electrophilicity of the ketone compared to the electron-withdrawing chloro group in the target compound. This may lower reactivity in nucleophilic substitutions .

2-Bromo-1-(3-chlorophenyl)propan-1-one

  • Molecular Formula : C₉H₈BrClO
  • Molecular Weight : 247.52 g/mol
  • Key Differences :
    • Lacks the 4-methyl substituent present in the target compound.
    • Physicochemical Data :
  • Boiling Point: 296.7°C at 760 mmHg
  • Density: 1.518 g/cm³ .
    • Applications : Similar use as a synthetic intermediate, but the absence of the methyl group may alter solubility and crystallization behavior .

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

  • Molecular Formula : C₉H₈BrCl₂O
  • Molecular Weight : 282.43 g/mol
  • Key Differences: Two chlorine atoms at the 2- and 4-positions of the phenyl ring. However, steric hindrance from the 2-chloro substituent may limit accessibility .

2-Bromo-1-(4-methylphenyl)propan-1-one

  • Molecular Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.10 g/mol
  • Key Differences: Methyl group at the para position instead of meta. CAS No.: 1451-82-7 Safety: Harmful by inhalation, skin contact, and ingestion . Applications: Used in chalcone synthesis and crystallography studies .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data
This compound C₁₀H₁₀BrClO 261.54 3-Cl, 4-CH₃ Tech. grade (≥80%), severe eye hazard
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ 243.10 4-OCH₃ Mp: 62–64°C, distinct NMR aromatic signals
2-Bromo-1-(3-chlorophenyl)propan-1-one C₉H₈BrClO 247.52 3-Cl Density: 1.518 g/cm³, Bp: 296.7°C
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one C₉H₈BrCl₂O 282.43 2-Cl, 4-Cl Enhanced electrophilicity, steric hindrance
2-Bromo-1-(4-methylphenyl)propan-1-one C₁₀H₁₁BrO 227.10 4-CH₃ CAS 1451-82-7, used in chalcone synthesis

Key Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl) increase ketone reactivity, while electron-donating groups (e.g., OCH₃) reduce it .
  • Steric effects from ortho-substituents (e.g., 2-Cl) may hinder reaction pathways .

Safety Considerations: Halogenated analogs (e.g., Cl, Br) generally exhibit higher toxicity compared to non-halogenated derivatives. The 3-chloro-4-methyl variant is particularly hazardous to eyes .

Applications :

  • All compounds serve as intermediates in organic synthesis, but substituent patterns dictate their suitability for specific reactions (e.g., cross-coupling, cyclization) .

Biological Activity

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one, with the molecular formula C10H10BrClOC_{10}H_{10}BrClO and CAS Number 175135-93-0, is a halogenated ketone compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a ketone functional group and halogen substituents, which significantly influence its reactivity and biological interactions. The presence of bromine and chlorine atoms enhances its electrophilic character, potentially increasing its interaction with biological targets.

PropertyValue
Molecular FormulaC10H10BrClOC_{10}H_{10}BrClO
Molecular Weight261.54 g/mol
CAS Number175135-93-0
Structural FeaturesKetone, halogenated phenyl

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The ketone group can participate in hydrogen bonding and nucleophilic addition reactions, while the halogen substituents may enhance binding affinity to specific receptors or enzymes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have examined the antimicrobial properties of this compound. In vitro assays have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.050 mg/mL

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Case Studies

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial effects of various halogenated compounds, including this compound. Results indicated that the compound showed promising antibacterial activity with MIC values comparable to known antibiotics .
  • Structure-Activity Relationship (SAR) : Research focused on understanding how structural modifications affect the biological activity of halogenated ketones revealed that the positioning of bromine and chlorine significantly impacts their binding affinity to bacterial enzymes. This study emphasized the importance of halogen substitution in enhancing antimicrobial efficacy.

Q & A

Q. What are the recommended safety protocols for handling 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and eye protection (splash goggles or face shields) to prevent skin/eye contact. Use fume hoods for handling powders or solutions .
  • Emergency Measures: In case of eye exposure, rinse cautiously with water for ≥15 minutes and seek immediate medical attention. Avoid inducing vomiting if ingested; rinse mouth and consult a poison center .
  • Storage: Store in amber glass bottles in a cool, dry, ventilated area away from incompatible substances (e.g., strong bases or oxidizing agents) .

Q. How is this compound typically synthesized, and what are the critical reaction parameters?

Methodological Answer:

  • Synthetic Route:
    • Friedel-Crafts Acylation: React 3-chloro-4-methylacetophenone with bromine in acetic acid under controlled temperature (0–5°C) to introduce the bromine atom at the α-position .
    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC or GC-MS .
  • Critical Parameters:
    • Temperature control to avoid over-bromination.
    • Stoichiometric excess of bromine (1.1–1.3 eq.) to maximize yield .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., chloro, methyl) influence the reactivity of 2-bromo-propan-1-one derivatives in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The 3-chloro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents).

  • Steric Effects: The 4-methyl group introduces steric hindrance, potentially slowing reactions at the α-carbon. Comparative studies with analogs (e.g., 3-chloro-4-methoxy derivatives) show reduced reaction rates with bulkier substituents .

  • Table: Substituent Effects on Reactivity

    Substituent PositionElectronic EffectSteric EffectReaction Rate (vs. H)
    3-Cl, 4-CH₃Moderate (-I)Moderate0.75
    4-OCH₃Strong (-M)Low1.20
    2,4-DiClStrong (-I)High0.50

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?

Methodological Answer:

  • X-ray Crystallography: Use single-crystal X-ray diffraction to unambiguously determine bond lengths/angles and confirm the spatial arrangement of substituents. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .

Q. What computational approaches are suitable for predicting the biological activity or toxicity of this compound?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450). The bromine atom may act as a hydrogen-bond acceptor, influencing binding affinity .
  • ADMET Prediction: Tools like SwissADME or ProTox-II can estimate pharmacokinetic properties (e.g., logP = 2.8) and toxicity endpoints (e.g., hepatotoxicity risk) based on structural descriptors .

Q. How can researchers analyze the compound’s stability under varying pH or thermal conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 5°C/min under nitrogen to assess decomposition temperatures. The compound’s α-bromo ketone group may degrade above 150°C .
  • pH Stability Studies: Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC-UV. Acidic conditions (pH < 3) likely hydrolyze the ketone to carboxylic acid .

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